molecular formula C10H12ClIN2O B2764465 N-(6-chloro-3-iodopyridin-2-yl)pivalamide CAS No. 800402-05-5

N-(6-chloro-3-iodopyridin-2-yl)pivalamide

Cat. No. B2764465
M. Wt: 338.57
InChI Key: SAQCDMGMWAACSN-UHFFFAOYSA-N
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Description

N-(6-chloro-3-iodopyridin-2-yl)pivalamide (CIP) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyridine derivatives and has been studied for its various biological activities.

Scientific Research Applications

Chemical Properties and Reactivity

N-(6-chloro-3-iodopyridin-2-yl)pivalamide exhibits reactivity with various compounds, reflecting its potential in chemical synthesis. For instance, its behavior towards electrophilic compounds in different solvents has been studied, revealing the formation of several derivatives through nucleophilic reactions. These derivatives are evaluated for their antibacterial properties against various bacteria, indicating their potential in medicinal chemistry and drug design (Al-Romaizan, 2019).

Catalysis and Polymer Synthesis

In the context of catalysis, N-(6-chloro-3-iodopyridin-2-yl)pivalamide is involved in the synthesis of heterometallic coordination polymers, showcasing its role in the development of materials with unique structural, sorption, and catalytic properties (Sotnik et al., 2015). These materials hold significance in areas like gas storage, separation technologies, and as catalysts in various chemical reactions.

Structural Analysis and Crystallography

The compound also serves as an interesting subject in crystallography and molecular structure analysis. Studies focusing on its molecular structure have revealed insights into its conformation and stability, driven by intramolecular hydrogen bonding (Atalay et al., 2016). Such analyses are crucial in understanding the compound's behavior and potential applications in material science and pharmaceuticals.

Biological Evaluation and Molecular Modeling

N-(6-chloro-3-iodopyridin-2-yl)pivalamide has been the subject of biological evaluation and molecular modeling studies. For instance, research involving the synthesis, characterization, and evaluation of derivatives of this compound has demonstrated their inhibition activity against various enzymes, highlighting their potential in drug development and therapeutic applications (Saeed et al., 2022).

Other Applications

Additional research has explored its use in the development of novel PET radioligands for imaging specific receptors (Gao et al., 2016), as well as its involvement in various chemical synthesis processes, like the β-arylation of amides (Zhao & Lu, 2018). These studies underscore the compound's versatility and importance in a wide range of scientific fields.

properties

IUPAC Name

N-(6-chloro-3-iodopyridin-2-yl)-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClIN2O/c1-10(2,3)9(15)14-8-6(12)4-5-7(11)13-8/h4-5H,1-3H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAQCDMGMWAACSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=CC(=N1)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClIN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-chloro-3-iodopyridin-2-yl)pivalamide

Synthesis routes and methods I

Procedure details

To a dry solution of N-(6-chloropyridin-2-yl)-2,2-dimethyl propionamide (Preparation 107, 8.0 g, 37.6 mmol) in THF (120 mL), cooled to −78° C., was added dropwise, a solution of tert-butyllithium in pentane (1.7M, 48.7 mL, 82.8 mmol) over 40 min. The reaction was stirred at —78° C. for 3 h before adding a solution of iodine (11.46 g, 45.1 mmol) in THF (40 mL) dropwise. The mixture was brought up to rt and stirred for 16 h. 2M HCl (3 mL) was added to the reaction, and after 20 min the solvent was removed in vacuo. Crude material was partitioned between ethyl acetate (200 mL) and water (150 mL). Organics were separated and washed with 10% sodium thiosulfate solution (4×100 mL) then NaHCO3 solution (2×100 mL), dried (MgSO4) and the solvent removed in vacuo. The residue was purified by column chromatography (SiO2, CH2Cl2) to give the title compound. m/z (ES+)=338.93 [M+H]+.
Quantity
8 g
Type
reactant
Reaction Step One
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Quantity
120 mL
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solvent
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0 (± 1) mol
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reactant
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48.7 mL
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reactant
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11.46 g
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reactant
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Quantity
40 mL
Type
solvent
Reaction Step Three
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3 mL
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reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of N-(6-chloropyridin-2-yl)pivalamide (15.8 g, 74.2 mmol) in anhydrous THF (150 mL) at −78° C. under a nitrogen atmosphere, is added 1.7 M t-butyllithium in pentane (96 mL, 163 mmol, 2.2 eq.) dropwise (dropping funnel) over 0.5 h. The reaction mixture is then stirred at −78° C. for 3 h before iodine (22.6 g, 89 mmol, 1.2 eq.) in THF (60 mL) is slowly added in one portion. After 10 min., the cooling bath is removed and the reaction is allowed to warm to rt and stirred for 2 h. Hydrochloric acid (1 M, 75 mL) is then added to the reaction mixture. The reaction mixture is concentrated in vacuo (rotary evaporator) to remove the THF, the resulting mixture is extracted with ethyl acetate (800 mL). The phases are separated and the organic layer is washed with aqueous 1 M Na2S2O3 (100 mL), brine (300 mL×2), water (300 mL), dried over MgSO4, and evaporated. The crude product is recrystallized from DCM/hexanes (1:4) and the solid that forms collected by filtration to provide N-(6-chloro-3-iodopyridin-2-yl)pivalamide as a white crystalline solid (17.2 g). The filtrate is evaporated and the residue chromatographed on a silica gel column (hexanes/EtOAc, 9/1) to provide an additional product (2.5 g). Overall 19.7 g (78% yield) of N-(6-chloro-3-iodopyridin-2-yl)pivalamide is obtained. 1H NMR (300 MHz, DMSO-d6), δ 9.86 (s, 1H), 8.30 (d, J=8.4 Hz, 1H), 7.20 (d, J=8.4 Hz, 1H), 1.23 (s, 9H). LCMS-ESI (m/z): calcd for C10H12Cl1N2O 337.9; [M+H]+ found 339.0.
Quantity
15.8 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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96 mL
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reactant
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Quantity
150 mL
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solvent
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Quantity
22.6 g
Type
reactant
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60 mL
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solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of N-(6-chloropyridin-2-yl)-2,2-dimethylpropionamide (20 g, 94 mmol) in dry THF (500 mL) at −78° C., 1.3 M t-BuLi in hexane (220 mL, 282 mmol) is added dropwise. The reaction mixture is stirred for 30 min and a solution of iodine (29 g, 114 mmol) in dry THF is added. The reaction mixture is stirred for 3 h at −78° C. then is warmed to ambient temperature and stirred for another 1 h. The reaction mixture is quenched with 1N HCl and is extracted with ethyl acetate (2×250 mL). The organic layers are separated and washed with Na2S2O3 solution and saturated NaHCO3 solution, respectively. The combined organic layers are dried (Na2SO4) and evaporated under reduced pressure. The crude residue is purified by flash column chromatography using 20% EtOAc/petroleum ether to afford the title compound as a pale yellow solid (15 g, 49%).
Quantity
20 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
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220 mL
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reactant
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Quantity
500 mL
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solvent
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29 g
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reactant
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0 (± 1) mol
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solvent
Reaction Step Two
Yield
49%

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